3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione
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Overview
Description
3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione is an organic compound known for its unique structure and properties It is a derivative of cyclohexadiene and features two tert-butyl groups and a propyl group attached to the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione typically involves the oxidation of precursor compounds such as tert-butyl-substituted cyclohexadienes. One common method includes the use of strong oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions: 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form cyclohexadiene derivatives with different substitution patterns.
Substitution: The tert-butyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Cyclohexadiene derivatives with altered substitution patterns.
Substitution Products: Compounds with different functional groups replacing the tert-butyl or propyl groups.
Scientific Research Applications
3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Catalysis: Studied for its role as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Explored for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione involves its ability to undergo redox reactions and interact with other molecules. The compound’s tert-butyl and propyl groups influence its reactivity and stability, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Another tert-butyl-substituted compound with different functional groups.
2,6-Di-tert-butyl-4-methylphenol: A phenolic antioxidant with tert-butyl groups.
3,5-Di-tert-butyl-1,2-benzoquinone: A quinone derivative with tert-butyl groups.
Uniqueness: 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of both tert-butyl and propyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
168331-77-9 |
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Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3,6-ditert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C17H26O2/c1-8-9-11-10-12(16(2,3)4)14(18)15(19)13(11)17(5,6)7/h10H,8-9H2,1-7H3 |
InChI Key |
IPPQLUVEEYAMDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)C(=O)C(=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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